molecular formula C23H19N3O2S B3012104 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide CAS No. 361470-52-2

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide

Cat. No.: B3012104
CAS No.: 361470-52-2
M. Wt: 401.48
InChI Key: RQOFMZWDGVFAQE-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a benzothiazole-derived compound featuring a 6-acetamido substitution on the benzothiazole core and a 4-benzylbenzamide moiety at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological versatility, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFMZWDGVFAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antioxidant agent.

    Medicine: It is being investigated for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the pathogenesis of certain bacterial infections. The compound binds to the non-metallic active site of the urease enzyme, preventing its activity and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide and its analogs:

Compound Name Substituents (Benzamide Position) Melting Point (°C) Molecular Weight (g/mol) Rf Value Key Functional Groups
This compound (Target) 4-benzyl Not reported ~433.5* Not reported Acetamido, benzylbenzamide
N-(benzo[d]thiazol-2-yl)benzamide (1.2b) Parent (no substituent) 190–198 255.21 0.73 Amide
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-chloro 202–212 289.01 0.55 Chloro, amide
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide 4-ethoxy Not reported ~395.4* Not reported Acetamido, ethoxybenzamide
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 4-methoxy (benzamide), 6-methoxy (benzothiazole) Not reported 314.36 Not reported Methoxy, amide

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The 4-benzyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., chloro, methoxy) in analogs. This may enhance binding to hydrophobic pockets in biological targets .
  • Thermal Stability : Analogs like 1.2b and 1.2e exhibit high melting points (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via amide groups) .
  • Chromatographic Behavior : Higher Rf values (e.g., 0.83 for 1.2c ) correlate with increased lipophilicity, a trend likely shared by the target compound due to its benzyl group.

Pharmacological Activity Comparisons

Antimicrobial Activity:
  • Triazolyl-Benzamide Analogs : Compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) demonstrated moderate activity against E. coli . The nitro and triazole groups may enhance electron-deficient interactions with bacterial enzymes, a feature absent in the target compound.
Anticancer Potential:
  • CDK7 Inhibitors : Thiazol-2-yl acrylamide derivatives (e.g., patents in ) inhibit CDK7, a kinase implicated in cancer. The target compound’s benzyl group may similarly modulate kinase binding, though direct evidence is lacking .
Anti-inflammatory and Enzyme Inhibition:
  • Piperidine/Morpholine Derivatives: N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides exhibited anti-inflammatory activity via cyclooxygenase (COX) inhibition .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a compound belonging to the benzothiazole derivative class, which has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been specifically studied for its inhibitory effects on the DprE1 enzyme in Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development.

Target Enzyme

The primary target of this compound is the DprE1 enzyme involved in the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.

Mode of Action

The compound likely interacts with DprE1 through molecular docking, which suggests a strong binding affinity. This interaction is critical for its anti-tubercular activity and highlights the importance of structural features in the compound's efficacy.

Synthesis and Evaluation

Recent studies have synthesized various benzothiazole derivatives, including this compound. The synthesis typically involves multi-step processes such as C-C coupling in the presence of palladium catalysts. The biological evaluation has shown promising results against M. tuberculosis.

Table 1: Biological Activity Data

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099
This compoundTBDTBD

Note: MIC values represent the minimum inhibitory concentration required to inhibit bacterial growth.

Case Studies

  • Anti-Tubercular Activity : A study conducted by Ram Sagar et al. demonstrated that newly synthesized benzothiazole derivatives exhibited better inhibition potency than standard drugs against M. tuberculosis. The compounds were evaluated for their MIC values and showed significant anti-tubercular activity compared to traditional treatments .
  • Pharmacokinetics : Research indicated that compounds similar to this compound showed good bioavailability (>52%) when administered orally. This suggests potential for effective treatment regimens in clinical settings .
  • Molecular Docking Studies : Docking studies revealed that compound 7a exhibited a binding affinity of −8.4 kcal/mol with several amino acids at the active site of DprE1, indicating its potential as an effective inhibitor .

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